Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate is a compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . The process involves the addition of nickel to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoimidazole derivatives.
Scientific Research Applications
Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzo[d]imidazole-2-carboxylate: Shares a similar core structure but lacks the isobutyl group.
1-Isobutyl-1H-benzo[d]imidazole-2-carboxylate: Similar structure but without the fluorine atom.
Lithium benzo[d]imidazole-2-carboxylate: Lacks both the fluorine and isobutyl groups.
Uniqueness
Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of both the fluorine and isobutyl groups, which can significantly influence its chemical properties and biological activities. These modifications can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds .
Properties
IUPAC Name |
lithium;5-fluoro-1-(2-methylpropyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.Li/c1-7(2)6-15-10-4-3-8(13)5-9(10)14-11(15)12(16)17;/h3-5,7H,6H2,1-2H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMYXNHOYDPNHA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)CN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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